molecular formula C34H24N6 B12942070 3,3'-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine) CAS No. 64946-05-0

3,3'-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine)

Cat. No.: B12942070
CAS No.: 64946-05-0
M. Wt: 516.6 g/mol
InChI Key: DTXVQJSQJFZAFH-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3,3’-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine) typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,4-phenylenediamine with 2-phenylquinoxaline-6-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

3,3’-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline N-oxides, while reduction produces secondary or tertiary amines.

Scientific Research Applications

3,3’-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with enzymes and receptors are of particular interest for developing new treatments for various diseases.

    Industry: In materials science, it is used in the development of advanced materials such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3,3’-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine) involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. This binding can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3,3’-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine) can be compared with other similar compounds, such as:

The uniqueness of 3,3’-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine) lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it versatile for various scientific and industrial applications.

Properties

CAS No.

64946-05-0

Molecular Formula

C34H24N6

Molecular Weight

516.6 g/mol

IUPAC Name

3-[4-(7-amino-3-phenylquinoxalin-2-yl)phenyl]-2-phenylquinoxalin-6-amine

InChI

InChI=1S/C34H24N6/c35-25-15-17-27-29(19-25)39-33(31(37-27)21-7-3-1-4-8-21)23-11-13-24(14-12-23)34-32(22-9-5-2-6-10-22)38-28-18-16-26(36)20-30(28)40-34/h1-20H,35-36H2

InChI Key

DTXVQJSQJFZAFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N)N=C2C4=CC=C(C=C4)C5=NC6=C(C=CC(=C6)N)N=C5C7=CC=CC=C7

Origin of Product

United States

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